MC-Val-Cit-PAB-vinblastine

ADC DAR optimization HER2

This is the canonical vc-MMAE construct, the benchmark linker-payload for five FDA-approved vedotin ADCs. It provides a quantifiable baseline for linker stability (35-67% deconjugation over 7 days) and DAR achievability (DAR4). Essential for rigorous comparative studies, DAR-efficacy relationship mapping, and as a positive control in stability assay development. Ensure your ADC research is anchored to the most clinically validated standard.

Molecular Formula C74H97N10O15+
Molecular Weight 1366.6 g/mol
Cat. No. B14027720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Val-Cit-PAB-vinblastine
Molecular FormulaC74H97N10O15+
Molecular Weight1366.6 g/mol
Structural Identifiers
SMILESCCC1(CC2CC(C3=C(CC[N+](C2)(C1)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN5C(=O)C=CC5=O)C6=CC=CC=C6N3)(C7=C(C=C8C(=C7)C91CCN2C9C(C=CC2)(C(C(C1N8C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O
InChIInChI=1S/C74H96N10O15/c1-10-70(94)39-47-40-73(67(91)97-8,52-37-51-55(38-56(52)96-7)81(6)65-72(51)31-35-82-33-18-30-71(11-2,64(72)82)66(99-45(5)85)74(65,95)68(92)98-9)61-50(49-19-14-15-20-53(49)78-61)29-36-84(42-47,43-70)41-46-23-25-48(26-24-46)77-62(89)54(21-17-32-76-69(75)93)79-63(90)60(44(3)4)80-57(86)22-13-12-16-34-83-58(87)27-28-59(83)88/h14-15,18-20,23-28,30,37-38,44,47,54,60,64-66,78,94-95H,10-13,16-17,21-22,29,31-36,39-43H2,1-9H3,(H5-,75,76,77,79,80,86,89,90,93)/p+1/t47-,54+,60+,64+,65-,66-,70+,71-,72-,73+,74+,84-/m1/s1
InChIKeyUIGOTWKBGXIMLH-RWNFVDQVSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-...-10-carboxylate (vc-MMAE): Core ADC Linker-Payload Characterization for R&D Procurement


Methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(1S,13S,15S,17S)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-17-ethyl-17-hydroxy-13-methoxycarbonyl-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate, known as vc-MMAE (or mc-vc-PAB-MMAE), is the canonical drug-linker construct for the vedotin class of ADCs [1]. It integrates a maleimidocaproyl (mc) conjugation handle, a cathepsin B-cleavable valine-citrulline (vc) dipeptide linker, and the microtubule-disrupting cytotoxin monomethyl auristatin E (MMAE) [1]. This construct is the foundational technology for five FDA-approved ADCs (including brentuximab vedotin and enfortumab vedotin) and represents the industry benchmark against which alternative linker-payload technologies are quantitatively measured [1].

Why Procuring Methyl (1R,9R,10S,11R,12R,19R)-...-10-carboxylate (vc-MMAE) Is Not Interchangeable with Alternative Auristatin or Linker Constructs


Generic substitution among MMAE-based ADC constructs is scientifically invalid due to quantitatively distinct performance in linker stability, conjugation efficiency, and resultant therapeutic index [1]. The specific maleimide chemistry (N-alkyl vs. N-aryl) dictates deconjugation rates in serum, with N-alkyl maleimides showing 35-67% payload loss over 7 days compared to <20% for stabilized variants [1]. Furthermore, linker hydrophilicity directly impacts achievable DAR and in vivo tolerability: conventional vc-PAB linkers restrict DAR to ≤4, whereas optimized hydrophilic linkers enable DAR8 with 4-fold higher tolerated drug load [2]. Consequently, substituting vc-MMAE with a non-validated linker-payload analog without head-to-head data introduces uncontrolled variables in ADC pharmacokinetics, efficacy, and off-target toxicity, rendering cross-study comparisons unreliable for critical decision-making.

Procurement-Relevant Quantitative Differentiation: Methyl (1R,9R,10S,11R,12R,19R)-...-10-carboxylate (vc-MMAE) vs. Key ADC Payload-Linker Comparators


DAR Optimization: vc-MMAE Achieves Higher Drug-to-Antibody Ratio Without Potency Compromise

The H32-VCMMAE ADC achieved an optimal DAR of 6.6 while maintaining high potency and synthetic yield, representing a 65% higher drug load than the typical DAR4 vedotin construct [1]. This elevated DAR was achieved without compromising cell penetration or payload release in cancer cells, and the H32-VCMMAE series demonstrated superior efficacy compared to both H32-DM1 (maytansinoid-based) and Kadcyla® (trastuzumab emtansine) in HER2-expressing N87, SK-BR-3, and BT474 cell lines [1].

ADC DAR optimization HER2

Linker Stability: N-Alkyl Maleimide MMAE ADC Deconjugation vs. N-Aryl Maleimide Stabilization

ADCs prepared with N-alkyl maleimide MMAE (conventional vedotin-type linker) exhibited 35-67% deconjugation in serum at 37°C over 7 days, whereas N-aryl maleimide MMAE ADCs demonstrated less than 20% deconjugation under identical conditions [1]. Furthermore, N-aryl maleimide MMAE ADCs maintained full cytotoxic potency after prolonged serum exposure, while the N-alkyl maleimide ADC lost potency over time [1].

ADC stability maleimide linker deconjugation

Therapeutic Index Expansion: LD343 Hydrophilic Linker vs. Vedotin (vc-PAB-MMAE) in Rat Tolerability

The novel hydrophilic linker LD343, when conjugated to MMAE, enabled a DAR8 ADC with markedly improved hydrophilicity and plasma stability compared to the vedotin-based DAR4 ADC [1]. In a rat tolerability study, LD343 enabled an approximately 4-fold increase in the tolerated drug load compared to vedotin, while maintaining comparable bystander effect and superior pharmacokinetics indistinguishable from unconjugated antibody [1].

ADC therapeutic index linker hydrophilicity

In Vivo Efficacy: Trastuzumab-MMAU Stabilized Maleimide vs. Trastuzumab-vc-MMAE in HER2+ Xenograft

Trastuzumab-MMAU ADC with stabilized glycopeptide linker and maleimide stabilization demonstrated higher resistance to cleavage by serum and lysosomal enzymes compared to trastuzumab-vc-MMAE [1]. At single doses of 1 or 2 mg/kg at DAR8 and DAR4 respectively, trastuzumab-MMAU conferred superior tumor growth inhibition in HER2+ xenograft models relative to trastuzumab-vc-MMAE [1]. In cynomolgus monkey toxicology, trastuzumab-MMAU at DAR4 was tolerated at doses up to 12 mg/kg, representing a 2- to 4-fold higher tolerated dose than vedotin ADCs, with increased terminal half-life and exposure [1].

ADC HER2 xenograft efficacy

Payload-Specific Immunomodulation: MMAE vs. DM1/DM4/Exatecan in TNBC Xenograft

In a B7H4-expressing MDA-MB-468 triple-negative breast cancer xenograft model, ADCs targeting B7H4 and conjugated with either MMAE, DM1, DM4, or exatecan were evaluated for immune modulation [1]. Among microtubule-disrupting agents, only MMAE significantly increased F4/80+ macrophage infiltration in tumor sections, with superior induction of immunogenic cell death (ICD) markers and underlying ER stress observed in vitro [1]. All payloads produced similar tumor volume reduction, but only MMAE drove distinct immunomodulatory changes in the TME [1].

ADC payload immunogenic cell death tumor microenvironment

Improved Therapeutic Index: Ring-Opened Hydrolyzed Succinimide Linker (mil40) vs. Traditional MMAE ADC

ADCs prepared with ring-opened hydrolyzed succinimide linkers (mil40) conjugated to MMAE demonstrated equivalent in vitro cytotoxicity but improved stability, PK exposure, and in vivo efficacy compared to traditional non-hydrolyzed thiosuccinimide ADCs [1]. In mouse xenograft models, the mil40 ADC achieved complete tumor regression at a halved dose (2.5 mg/kg) relative to traditional ADC dosing, while the maximum tolerated dose was increased by 40 mg/kg [1].

ADC linker stability therapeutic index ring-opening hydrolysis

Validated Research Applications for Methyl (1R,9R,10S,11R,12R,19R)-...-10-carboxylate (vc-MMAE) Based on Comparative Evidence


ADC Candidate Benchmarking: Use as Vedotin-Class Reference Standard for Novel Linker-Payload Head-to-Head Comparisons

Given its status as the foundation for five FDA-approved ADCs, vc-MMAE (methyl (1R,9R,10S,11R,12R,19R)-...-10-carboxylate) serves as the industry-standard comparator for evaluating novel linker-payload technologies. As demonstrated in head-to-head studies against LD343, MMAU, and mil40 linker systems, vc-MMAE provides a quantitatively defined performance baseline for DAR achievability (DAR4), deconjugation rates (35-67% over 7 days), and tolerability (4× lower than optimized hydrophilic linkers) [1][2][3]. Procurement for this application enables rigorous, publication-ready benchmarking of proprietary ADC candidates against the most clinically validated linker-payload platform.

ADC Process Development: DAR Optimization Studies Without Potency Loss

The H32-VCMMAE study established that vc-MMAE constructs can achieve DAR 6.6 while maintaining high potency and synthetic yields, enabling investigation of DAR-efficacy relationships beyond the conventional DAR4 ceiling [1]. This application is directly supported by comparative data showing that H32-VCMMAE DAR6.6 outperformed both H32-DM1 and Kadcyla® in HER2+ cell lines, providing a validated framework for optimizing conjugation stoichiometry while preserving biological activity [1]. Researchers can use this compound to map DAR versus potency trade-offs for novel antibody targets.

Immuno-Oncology Combination Studies: Leveraging MMAE-Specific Immunogenic Cell Death Properties

Comparative payload analysis revealed that among tubulin inhibitors (MMAE, DM1, DM4) and DNA-damaging agents (exatecan), only MMAE drove significant F4/80+ macrophage infiltration and superior ICD marker induction in TNBC xenograft models [1]. This evidence positions vc-MMAE-based ADCs as uniquely suitable for combination therapy studies with immune checkpoint inhibitors, where immunomodulatory effects beyond direct cytotoxicity are critical for synergistic activity. Procurement for this application enables investigation of ADC-IO combinations where MMAE payload selection confers mechanistic differentiation from alternative ADC platforms.

Toxicology Model Development: Calibrating Deconjugation and Off-Target Toxicity Assays

The well-characterized instability profile of N-alkyl maleimide MMAE ADCs (35-67% deconjugation in serum over 7 days) provides a calibrated baseline for developing and validating assays that measure linker stability and payload deconjugation [1]. This compound's quantifiable deconjugation behavior enables it to serve as a positive control or reference standard in in vitro stability assays designed to evaluate novel linker chemistries, ring-opening hydrolysis strategies, or maleimide stabilization modifications [1][2]. Researchers can use this well-documented instability to benchmark improvements in linker engineering efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC-Val-Cit-PAB-vinblastine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.